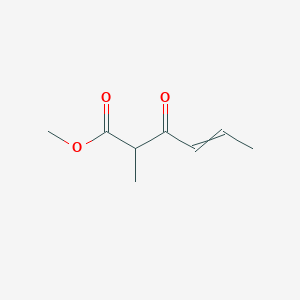

Methyl 2-methyl-3-oxohex-4-enoate

Description

Contextualization within Modern Organic Chemistry

α,β-Unsaturated β-ketoesters are a class of organic compounds characterized by a ketone and an ester functional group separated by a carbon-carbon double bond. This arrangement of functional groups results in a unique electronic profile, with the carbonyl groups withdrawing electron density from the double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack. This inherent reactivity, coupled with the presence of multiple functional groups, renders these compounds exceptionally useful in a variety of chemical transformations. wordpress.com

The synthetic utility of these compounds is vast, ranging from their use in fundamental carbon-carbon bond-forming reactions to their application in the synthesis of complex natural products and pharmaceuticals. Their ability to participate in reactions such as Michael additions, Diels-Alder cycloadditions, and various condensation reactions makes them a cornerstone in the synthetic chemist's toolbox. rsc.orgresearchgate.net

Importance of Methyl 2-methyl-3-oxohex-4-enoate as a Versatile Synthetic Intermediate

Within the broader class of α,β-unsaturated β-ketoesters, This compound stands out as a particularly interesting and versatile synthetic intermediate. Its structure, featuring a methyl group at the α-position and a terminal vinyl group, offers a unique combination of steric and electronic properties that can be exploited in a variety of synthetic contexts.

The presence of the α-methyl group can influence the stereochemical outcome of reactions at the α- and β-positions, providing a handle for controlling the three-dimensional arrangement of atoms in the final product. The terminal double bond, meanwhile, is a prime site for a range of transformations, including hydrogenation, epoxidation, and various addition reactions.

While specific, in-depth studies on this compound are not abundant in the literature, its structural motifs are found in a variety of more complex molecules, and its synthesis and reactivity can be inferred from studies on closely related compounds. For instance, the synthesis of similar γ,δ-unsaturated β-ketoesters has been achieved through a one-pot thermal cascade reaction of diazodicarbonyl compounds with enol ethers. This method provides a potential route to access this valuable intermediate.

Overview of Current Research Trajectories for this compound

Current research involving α,β-unsaturated β-ketoesters is largely focused on the development of new catalytic asymmetric methods for their synthesis and transformation. The goal is to control the stereochemistry of reactions involving these substrates, allowing for the selective synthesis of a single enantiomer of a chiral product. This is of particular importance in the pharmaceutical industry, where the biological activity of a drug is often dependent on its stereochemistry.

While direct research on this compound is limited, the broader trends in the field suggest several promising avenues for future investigation. These include:

Asymmetric Conjugate Additions: The development of chiral catalysts to control the addition of nucleophiles to the β-position of the molecule.

Catalytic Hydrogenation: The selective reduction of the carbon-carbon double bond to produce the corresponding saturated β-ketoester with high stereocontrol.

Diels-Alder Reactions: The use of this compound as a dienophile in cycloaddition reactions to construct complex cyclic systems. The electron-withdrawing nature of the keto and ester groups makes it a good candidate for this type of transformation. researchgate.netbeilstein-journals.org

Elaboration to Natural Products: The use of this compound as a starting material for the total synthesis of biologically active natural products.

The following table provides a summary of the key structural features of this compound and their potential for synthetic transformations.

| Feature | Position | Potential Transformations |

| Ester | C1 | Hydrolysis, Amidation, Reduction |

| Methyl Group | C2 | Stereocontrol in reactions at C2 and C3 |

| Ketone | C3 | Nucleophilic addition, Enolate formation |

| Alkene | C4-C5 | Hydrogenation, Epoxidation, Halogenation, Diels-Alder reactions, Conjugate additions |

Structure

3D Structure

Properties

CAS No. |

90806-01-2 |

|---|---|

Molecular Formula |

C8H12O3 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

methyl 2-methyl-3-oxohex-4-enoate |

InChI |

InChI=1S/C8H12O3/c1-4-5-7(9)6(2)8(10)11-3/h4-6H,1-3H3 |

InChI Key |

RQVHSEHJGVFXOS-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(=O)C(C)C(=O)OC |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of Methyl 2 Methyl 3 Oxohex 4 Enoate

Reactivity at the α,β-Unsaturated Carbonyl System

The α,β-unsaturated carbonyl system in Methyl 2-methyl-3-oxohex-4-enoate is a key site of reactivity, susceptible to both nucleophilic and electrophilic attacks, as well as cycloaddition reactions. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and the α-carbon and oxygen nucleophilic in character.

Nucleophilic Addition to the Carbon-Carbon Double Bond

One of the most characteristic reactions of α,β-unsaturated carbonyl compounds is the conjugate or Michael addition, where a nucleophile adds to the β-carbon of the carbon-carbon double bond. wikipedia.orgyoutube.com In the case of this compound, this reaction would involve the attack of a nucleophile on the C-5 carbon. A wide range of nucleophiles, including soft nucleophiles like enolates, amines, and thiols, can participate in this reaction. masterorganicchemistry.com

The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. This enolate is then protonated, typically by the solvent or a mild acid workup, to yield the 1,4-adduct. The stability of the resulting enolate intermediate is a significant driving force for this reaction.

Table 1: Examples of Nucleophilic Addition to α,β-Unsaturated β-Ketoesters

| Nucleophile | Reagent Example | Expected Product with this compound |

| Enolate | Diethyl malonate / NaOEt | Methyl 2-(1,3-diethoxy-1,3-dioxopropan-2-yl)-2-methyl-3-oxohexanoate |

| Amine | Piperidine | Methyl 2-methyl-3-oxo-5-(piperidin-1-yl)hexanoate |

| Thiol | Thiophenol / Et3N | Methyl 2-methyl-3-oxo-5-(phenylthio)hexanoate |

Electrophilic Addition Reactions

While less common than nucleophilic addition for α,β-unsaturated carbonyls, electrophilic addition to the carbon-carbon double bond can occur. The double bond in this compound can react with electrophiles such as halogens (Br₂, Cl₂). The reaction proceeds via a cyclic halonium ion intermediate, which is then opened by a nucleophile. The regioselectivity of the attack is influenced by the electronic effects of the carbonyl and ester groups.

Cycloaddition Reactions (e.g., [4+2] or [2+2] cycloadditions)

The electron-deficient nature of the carbon-carbon double bond in this compound makes it an excellent dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.org When reacted with a conjugated diene, a six-membered ring is formed. The stereochemistry and regiochemistry of the Diels-Alder reaction are highly predictable and are governed by the frontier molecular orbital interactions between the diene and the dienophile.

For instance, the reaction of this compound with a simple diene like 1,3-butadiene (B125203) would be expected to yield a cyclohexene (B86901) derivative with the substituents in a specific stereochemical arrangement.

Photochemical [2+2] cycloadditions are another class of reactions that the α,β-unsaturated system can undergo. Upon irradiation with UV light, the double bond can react with another alkene to form a cyclobutane (B1203170) ring. These reactions are valuable for the synthesis of strained four-membered ring systems.

Transformations at the β-Ketoester Moiety

The β-ketoester functionality in this compound provides another handle for a variety of chemical transformations, primarily through the chemistry of its enol and enolate forms.

Enolization and Enolate Chemistry

The α-protons (at C-2) of the β-ketoester are acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. masterorganicchemistry.com Deprotonation with a suitable base, such as sodium ethoxide or the stronger lithium diisopropylamide (LDA), readily generates a resonance-stabilized enolate. nih.govyoutube.com This enolate is a potent nucleophile and can participate in a range of reactions.

Alkylation of the enolate is a common transformation, allowing for the introduction of an alkyl group at the α-position. youtube.com The choice of base and reaction conditions can influence the regioselectivity of enolate formation if there are other acidic protons in the molecule.

Table 2: Enolate Reactions of β-Ketoesters

| Reaction Type | Reagents | Expected Product with this compound Enolate |

| Alkylation | 1. LDA, THF, -78 °C; 2. CH₃I | Methyl 2,2-dimethyl-3-oxohex-4-enoate |

| Aldol (B89426) Reaction | 1. NaOEt, EtOH; 2. Benzaldehyde | Methyl 2-(hydroxy(phenyl)methyl)-2-methyl-3-oxohex-4-enoate |

| Acylation | 1. NaH, THF; 2. Acetyl chloride | Methyl 2-acetyl-2-methyl-3-oxohex-4-enoate |

Reactions Involving the Keto Group (e.g., oxime formation, hydrazone formation)

The ketone carbonyl group (at C-3) can undergo typical reactions of ketones. For instance, it can react with hydroxylamine (B1172632) to form an oxime or with hydrazine (B178648) and its derivatives to form hydrazones. nih.gov These reactions proceed via nucleophilic addition to the carbonyl carbon followed by dehydration. The formation of these derivatives can be useful for the characterization and purification of the compound, or as a protecting group for the ketone. The reaction is often catalyzed by a weak acid. nih.gov

Table 3: Formation of Ketone Derivatives

| Reagent | Product Type | General Reaction |

| Hydroxylamine (NH₂OH) | Oxime | R₂C=O + NH₂OH → R₂C=NOH + H₂O |

| Hydrazine (NH₂NH₂) | Hydrazone | R₂C=O + NH₂NH₂ → R₂C=NNH₂ + H₂O |

| Phenylhydrazine (C₆H₅NHNH₂) | Phenylhydrazone | R₂C=O + C₆H₅NHNH₂ → R₂C=NNHC₆H₅ + H₂O |

Rearrangement Reactions

The structural framework of this compound, featuring a β-keto ester moiety and a vinyl group, makes it a prime candidate for various intramolecular rearrangement reactions. These transformations are often key steps in the synthesis of complex molecular architectures.

Claisen-Type Rearrangements and Their Derivatives

While the classic Claisen rearrangement involves the-sigmatropic rearrangement of an allyl vinyl ether, analogous transformations can be envisioned for suitably modified derivatives of this compound. For instance, conversion of the ketone to an enol ether would generate a structure amenable to a Claisen-type rearrangement. The resulting γ,δ-unsaturated carboxylic acid derivative would be a valuable synthetic intermediate.

Sigmatropic Rearrangements (e.g.,-Sigmatropic Shifts)

The vinyl β-keto ester structure of this compound is predisposed to participate in sigmatropic rearrangements. Under thermal or Lewis acid-catalyzed conditions, the enol form can undergo a-sigmatropic shift, leading to the formation of an isomeric unsaturated ester. This rearrangement provides a powerful tool for stereoselectively creating new carbon-carbon bonds and accessing diverse molecular scaffolds.

Nazarov Cyclization and Subsequent Wagner-Meerwein Rearrangements

The Nazarov cyclization is a concerted, 4π-electrocyclic ring closure of a divinyl ketone to a cyclopentenone. While this compound is not a divinyl ketone itself, it can be a precursor to substrates for this reaction. For example, a vinyl addition to the ketone would generate a divinyl carbinol, which upon oxidation would yield the requisite divinyl ketone. Subsequent Nazarov cyclization would produce a cyclopentenone, which could then potentially undergo Wagner-Meerwein rearrangements to yield more complex carbocyclic frameworks.

Oxidation and Reduction Pathways of this compound

The multiple functional groups within this compound—the ketone, the alkene, and the ester—offer a range of possibilities for selective oxidation and reduction reactions. The choice of reagent and reaction conditions dictates the outcome of these transformations.

Reduction Reactions:

The carbonyl and alkene moieties are susceptible to reduction. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) can reduce the carbon-carbon double bond, yielding methyl 2-methyl-3-oxohexanoate. Selective reduction of the ketone to a secondary alcohol can be achieved using milder reducing agents such as sodium borohydride (B1222165) (NaBH₄), affording methyl 3-hydroxy-2-methylhex-4-enoate. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the ester group.

Oxidation Reactions:

The alkene can be targeted for oxidation. Epoxidation using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would form an epoxide. Ozonolysis (O₃) followed by a reductive or oxidative workup can cleave the double bond to yield smaller carbonyl-containing fragments.

| Reaction Type | Reagent | Functional Group Targeted | Product |

| Catalytic Hydrogenation | H₂, Pd/C | Alkene | Methyl 2-methyl-3-oxohexanoate |

| Ketone Reduction | NaBH₄ | Ketone | Methyl 3-hydroxy-2-methylhex-4-enoate |

| Epoxidation | m-CPBA | Alkene | Methyl 2-methyl-3-(2-methyloxiran-2-yl)propanoate |

| Ozonolysis (Reductive) | 1. O₃ 2. (CH₃)₂S | Alkene | Cleavage products |

Substitution Reactions and Functional Group Interconversions

The reactivity of this compound also extends to substitution reactions and the interconversion of its functional groups.

The α-proton, situated between the ester and ketone carbonyls, is acidic and can be removed by a suitable base to form an enolate. This enolate is a potent nucleophile and can participate in various alkylation and acylation reactions, allowing for the introduction of new substituents at the C2 position.

The ester functionality can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. This acid can then be converted into other functional groups such as acid chlorides, amides, or other esters through standard synthetic protocols.

Complex Multicomponent and Cascade Reactions

The array of functional groups present in this compound makes it an ideal substrate for multicomponent and cascade reactions, where multiple bonds are formed in a single operation. For instance, a Michael addition of a nucleophile to the α,β-unsaturated system, followed by an intramolecular aldol condensation, could lead to the rapid construction of complex cyclic systems. Such cascade sequences are highly valued in organic synthesis for their efficiency and atom economy.

Another example would be a tandem reaction involving the initial formation of the enolate, followed by its addition to an external electrophile, and subsequent intramolecular cyclization. These complex transformations underscore the synthetic utility of this compound as a versatile building block.

Ion-Radical Mechanisms in Halogenation and Related Oxidative Processes

The presence of both a ketone and an enoate functionality in this compound suggests a rich chemistry involving radical and ion-radical intermediates, particularly in halogenation and other oxidative processes. While direct studies on this specific molecule are not prevalent, its reactivity can be inferred from the behavior of structurally similar β-keto esters and vinyl ketones.

Manganese(III) acetate (B1210297) is a well-established reagent for initiating oxidative free-radical reactions. rsc.orgmdpi.com When applied to unsaturated β-keto esters, it can generate carbon-centered radicals. For this compound, treatment with Mn(OAc)₃ would likely lead to the formation of an α-keto radical at the C-2 position. The mechanism involves the formation of a manganese enolate, followed by a one-electron oxidation to generate the radical species. This radical can then participate in various transformations, including intermolecular additions or intramolecular cyclizations if a suitable tethered alkene or other radical acceptor is present. nih.govscripps.edu

The mechanism of Mn(OAc)₃-mediated radical formation is sensitive to the substitution pattern of the β-dicarbonyl compound. For compounds with an α-hydrogen, enolization is rapid, and the rate-determining step is often the interaction of the Mn(III) enolate with an alkene. For α-substituted compounds like this compound, the rate-determining step is typically the formation of the α-methyl enolate, which then rapidly loses Mn(II) to form the corresponding radical. nih.gov This radical intermediate is a key species that can be trapped by other reagents or undergo further intramolecular reactions.

Furthermore, the vinyl ketone moiety of this compound is susceptible to oxidative functionalization. For instance, the OH-initiated oxidation of methyl vinyl ketone, a structurally related compound, proceeds via the formation of peroxy radicals. nih.gov In the presence of nitric oxide (NO), these peroxy radicals can lead to the formation of various oxygenated products. This suggests that under atmospheric or other oxidative conditions, this compound could undergo complex radical-mediated transformations initiated at the vinyl group.

Direct α-oxyacylation of vinyl ketones has been achieved using hypervalent iodine reagents, such as Koser's reagent (phenyliodine(III) diacetate). acs.org This reaction proceeds through an umpolung of the α-carbon's reactivity, facilitated by the addition of a nucleophilic catalyst like DABCO. The proposed mechanism involves the formation of an enolonium species, which is then attacked by a carboxylic acid to yield the α-oxyacylated product. acs.org This type of transformation highlights the potential for functionalizing the α-position of the enone in this compound through oxidative processes that may involve ion-radical intermediates.

The following table summarizes the expected intermediates and products from the oxidative treatment of compounds structurally related to this compound.

| Oxidant/Reagent | Substrate Type | Key Intermediate | Potential Product Type |

| Mn(OAc)₃ | Unsaturated β-keto ester | α-Keto radical | Cyclized or addition products |

| OH radical/NO | Vinyl ketone | Peroxy radical | Oxygenated products |

| PhI(OH)(OTs)/DABCO | Vinyl ketone | Enolonium species | α-Oxyacylated vinyl ketone |

C-H Bond Activation and Direct Functionalization

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis, and this compound possesses several C-H bonds that could potentially be activated by transition metal catalysts. The ketone and ester functionalities can act as directing groups, facilitating the selective functionalization of specific C-H bonds within the molecule. rsc.org

Palladium-catalyzed C-H activation is a prominent method for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov For β-keto esters, the ketone oxygen can act as a directing group to facilitate the activation of γ-C-H bonds. While less common, activation of the α-methyl group is also conceivable. For this compound, this would correspond to the activation of the C-5 C-H bonds of the hexenoate backbone or the methyl group at the C-2 position.

A review of transition metal-catalyzed, ketone-directed C-H functionalization highlights several strategies, including direct β-functionalization and α-alkylation/alkenylation. rsc.org For example, the palladium-catalyzed β-methyl C(sp³)–H arylation of aliphatic amides has been achieved using specialized ligands. nih.gov By analogy, the ketone in this compound could direct a catalyst to functionalize the C-4 vinylic C-H bond or potentially the C-5 methyl group, although the latter would be more challenging.

Platinum catalysts have been shown to effect the direct C-H acylation of 2-phenoxypyridine (B1581987) derivatives with ethyl chlorooxoacetate, introducing an α-keto ester functional group. acs.org This reaction demonstrates the feasibility of C-H activation in the presence of a keto-ester-like moiety, although in this case, the directing group is the pyridine (B92270) nitrogen. The direct oxidative coupling of ketones with various partners under visible light photocatalysis also points to the potential for C-H functionalization at the α-position. acs.org

The selective C-H functionalization of the ester portion of the molecule is also a possibility. For instance, DTBP (di-tert-butyl peroxide) has been used to promote the site-selective α-alkoxyl C-H functionalization of alkyl esters without the need for a metal catalyst. rsc.org This radical-based process could potentially be applied to the methyl ester group of this compound, leading to functionalization at the methoxy (B1213986) carbon.

The table below outlines potential C-H functionalization sites in this compound and the types of directing groups and catalysts that could be employed based on analogous systems.

| Potential C-H Site | Directing Group | Catalyst Type | Potential Transformation |

| C-4 (vinylic) | Ketone | Palladium | Arylation, Alkenylation |

| C-2 methyl | Ketone/Ester | Palladium/Rhodium | Arylation, Alkenylation |

| Methoxy group | None (radical) | DTBP | Alkylation |

Intramolecular Aza-Michael Cyclizations and Analogous Processes

The enone moiety of this compound is an excellent Michael acceptor, making it susceptible to conjugate addition by a variety of nucleophiles, including nitrogen-based nucleophiles in what is known as the aza-Michael reaction. organic-chemistry.orgmasterorganicchemistry.comyoutube.comyoutube.com When the nitrogen nucleophile is tethered to the main molecular scaffold, an intramolecular aza-Michael (IMAM) reaction can occur, leading to the formation of nitrogen-containing heterocyclic structures. rsc.orgrsc.org

The general principle of the organocatalytic intramolecular aza-Michael reaction involves the use of a chiral catalyst, such as a diarylprolinol or a thiourea (B124793) derivative, to activate the substrate and control the stereochemistry of the cyclization. rsc.orgrsc.org The Michael acceptors in these reactions are typically α,β-unsaturated aldehydes, ketones, esters, or nitro-olefins, while the nucleophiles are often carbamates, sulfonamides, or amides. rsc.org

For a derivative of this compound to undergo an intramolecular aza-Michael cyclization, a nitrogen nucleophile would need to be incorporated into the molecule at a suitable position. For example, if the methyl group on the C-2 position were replaced with a short alkyl chain terminating in a carbamate (B1207046) or sulfonamide group, a 5- or 6-membered ring could be formed via an endo- or exo-trig cyclization.

The reactivity of similar Michael acceptors has been demonstrated. For instance, methyl (E)-4-oxo-4-phenylbut-2-enoate has been used as a substrate in an enantioselective Michael addition with 4(3H)-pyrimidinone, catalyzed by a cinchonine (B1669041) derivative. buchler-gmbh.com This highlights the ability of α,β-unsaturated keto-esters to act as effective Michael acceptors. Similarly, the enantioselective conjugate addition of 3-aryl-substituted oxindoles to methyl vinyl ketone, catalyzed by a bifunctional organocatalyst, further underscores the utility of vinyl ketones in Michael additions. nih.gov

The success and stereochemical outcome of an intramolecular aza-Michael reaction would depend on several factors, including the nature of the nitrogen nucleophile, the length and flexibility of the tether, and the choice of catalyst. The general feasibility of such a transformation is high, given the well-established reactivity of the enone system within this compound.

The following table provides a hypothetical example of an intramolecular aza-Michael cyclization starting from a derivative of this compound.

| Substrate | Nitrogen Nucleophile | Catalyst Type | Potential Product |

| N-tethered derivative of this compound | Carbamate | Chiral diarylprolinol | Chiral piperidinone or pyrrolidinone derivative |

Stereochemical Control in the Synthesis and Reactions of Methyl 2 Methyl 3 Oxohex 4 Enoate

Diastereoselective Synthesis Strategies

The presence of a stereocenter at the C2 position in Methyl 2-methyl-3-oxohex-4-enoate inherently influences the stereochemical outcome of reactions at the adjacent C3 ketone, making diastereoselective synthesis a key consideration.

Substrate-Controlled Diastereoselectivity

In substrate-controlled diastereoselective reactions, the existing chiral center at C2 dictates the facial selectivity of an incoming nucleophile to the C3 carbonyl group. The steric and electronic properties of the substituents at the C2 position—a methyl group and a methoxycarbonyl group—will direct the nucleophile to the less hindered face of the carbonyl. This principle is fundamental in achieving a diastereomerically enriched product without the need for external chiral reagents. The inherent chirality of the substrate provides a bias for the formation of one diastereomer over the other.

Reagent-Controlled Diastereoselectivity (e.g., Felkin-Anh Model considerations)

When aiming for a specific diastereomer that may not be favored by substrate control alone, reagent-controlled methods are employed. The Felkin-Anh model is a powerful predictive tool for the diastereoselectivity of nucleophilic additions to chiral α-carbonyl compounds. According to this model, the largest group at the α-stereocenter orients itself perpendicular to the carbonyl-nucleophile attack trajectory to minimize steric interactions.

For this compound, the groups at the C2 stereocenter are methyl, methoxycarbonyl, and a hydrogen atom. The relative steric bulk of these groups would determine the preferred conformation for nucleophilic attack. The nucleophile would then preferentially attack the carbonyl from the side of the smallest substituent, leading to the formation of the predicted major diastereomer.

Effects of Solvent and Temperature on Diastereoselectivity

The choice of solvent and the reaction temperature can significantly impact the diastereomeric ratio of the product. These parameters can influence the conformational equilibrium of the substrate and the transition state energies of the competing diastereomeric pathways. For instance, polar aprotic solvents might stabilize one transition state over another through dipole-dipole interactions, while lower temperatures generally enhance selectivity by amplifying the small energy differences between diastereomeric transition states.

While specific data for this compound is not available, the following table illustrates the potential effects of solvent and temperature on the diastereoselectivity of a hypothetical reduction of the C3-ketone, based on general principles observed in similar systems.

| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |

| 1 | Toluene | -78 | 85:15 |

| 2 | Tetrahydrofuran (THF) | -78 | 70:30 |

| 3 | Dichloromethane (CH₂Cl₂) | -78 | 80:20 |

| 4 | Toluene | 0 | 75:25 |

| 5 | Tetrahydrofuran (THF) | 0 | 60:40 |

This data is illustrative and based on general trends in diastereoselective reductions.

Enantioselective Synthesis of Chiral this compound Derivatives

To synthesize enantiomerically pure or enriched forms of derivatives of this compound, asymmetric methods are required.

Asymmetric Catalysis (e.g., Asymmetric Transfer Hydrogenation (ATH))

Asymmetric transfer hydrogenation (ATH) is a powerful technique for the enantioselective reduction of ketones to chiral alcohols. This method typically involves a chiral catalyst, often a transition metal complex with a chiral ligand, and a hydrogen donor such as isopropanol (B130326) or formic acid. The catalyst creates a chiral environment around the ketone, leading to a facial-selective transfer of a hydride and the formation of one enantiomer in excess.

For a prochiral analog of this compound (lacking the C2-methyl group), ATH could be employed to set the stereochemistry at the C3 alcohol. The following table provides hypothetical data for the ATH of a related γ,δ-unsaturated β-ketoester, demonstrating the high enantioselectivities achievable with this method.

| Entry | Catalyst/Ligand | Hydrogen Donor | Enantiomeric Excess (ee %) |

| 1 | Ru(II)/(S,S)-Ts-DPEN | HCOOH/NEt₃ | 95 |

| 2 | Rh(III)/(R,R)-Cp*Ir(p-Ts-NCHPh-CHPh-NH₂) | i-PrOH | 92 |

| 3 | Fe(II)/chiral bis(oxazoline) | HCOOH/NEt₃ | 88 |

This data is representative of ATH reactions on analogous substrates.

Chiral Auxiliary-Mediated Asymmetric Induction

Another robust strategy for enantioselective synthesis involves the use of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed.

In the context of synthesizing a chiral derivative of this compound, one could envision attaching a chiral auxiliary to the ester group. For example, an Evans auxiliary (a chiral oxazolidinone) could be used. The chiral environment created by the auxiliary would then direct the alkylation at the C2 position, establishing the methyl group with a specific stereochemistry. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched product.

The table below illustrates the potential diastereoselectivity of an alkylation reaction on a substrate bearing a chiral auxiliary, based on established literature for similar transformations.

| Entry | Chiral Auxiliary | Electrophile | Diastereomeric Excess (de %) |

| 1 | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Methyl Iodide | >98 |

| 2 | (S)-2-amino-3-methyl-1,1-diphenyl-1-butanol | Methyl Triflate | 95 |

| 3 | (R)-2,5-dihydro-3,6-dimethoxy-2-isopropyl-5-methylpyrazine | Methyl Iodide | 90 |

This data is based on the performance of common chiral auxiliaries in asymmetric alkylation reactions.

Enantioselective Biocatalytic Transformations

Enantioselective biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity under mild reaction conditions. While specific studies on the biocatalytic transformation of this compound are not extensively documented in the literature, the general principles of biocatalytic reduction of β-keto esters are well-established and applicable to this substrate.

The carbonyl group at the C-3 position of this compound is a prime target for stereoselective reduction to the corresponding β-hydroxy ester. This transformation can be achieved with high enantioselectivity using various microorganisms or isolated enzymes.

Key Research Findings in Biocatalytic Reductions of β-Keto Esters:

Yeast-mediated Reductions: Baker's yeast (Saccharomyces cerevisiae) is a widely used biocatalyst for the asymmetric reduction of ketones. It contains a variety of oxidoreductases that can catalyze the reduction of β-keto esters to their corresponding β-hydroxy esters, often with high enantiomeric excess. For instance, the reduction of ethyl 2-methyl-3-oxobutanoate by various fungi, including Penicillium purpurogenum, has been shown to produce the corresponding alcohol with high diastereoselectivity and enantioselectivity.

Isolated Enzymes: The use of isolated ketoreductases (KREDs) offers greater control and specificity in the reduction of β-keto esters. These enzymes, often derived from microbial sources, can be selected for their ability to produce either the (R)- or (S)-enantiomer of the corresponding alcohol. For example, a ketoreductase from Exiguobacterium algae has been engineered to achieve high stereoselectivity in the reduction of an aryl α-chloro β-keto ester. researchgate.net

The stereochemical outcome of the biocatalytic reduction of this compound would be dependent on the choice of biocatalyst and the reaction conditions. The presence of the methyl group at the α-position (C-2) and the vinyl group at the γ-position (C-4) would influence the substrate binding and the stereochemical course of the reduction.

Table 1: Examples of Biocatalytic Reduction of β-Keto Esters

| Substrate | Biocatalyst | Product Stereochemistry | Reference |

| Ethyl 2-methyl-3-oxobutanoate | Penicillium purpurogenum | (2S, 3S) and (2S, 3R) | |

| Aryl α-chloro β-keto esters | Engineered E. algae KRED | anti-α-chloro-β-hydroxy | researchgate.net |

Stereochemical Characterization and Assignment

The unambiguous determination of the relative and absolute stereochemistry of the products resulting from the synthesis and reactions of this compound is crucial. This is typically achieved through a combination of spectroscopic and crystallographic methods.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the relative stereochemistry of organic molecules. By analyzing the chemical shifts, coupling constants, and through-space interactions (e.g., Nuclear Overhauser Effect, NOE), the spatial arrangement of atoms within a molecule can be elucidated.

The coupling constants between the protons on C-2 and C-3 (JH2-H3) can provide valuable information about the dihedral angle between these two protons, which in turn helps to determine the syn or anti relative stereochemistry. Furthermore, NOE experiments can reveal the proximity of different protons in the molecule, providing further evidence for the relative configuration.

Table 2: Illustrative ¹H and ¹³C NMR Data for a Structurally Similar Compound: (E)-Allyl 5-methoxy-2-methyl-3-oxohex-4-enoate rsc.org

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2-CH₃ | 1.34 (d, J = 6.9 Hz) | 13.2 |

| 2-H | 3.50 (q, J = 7.2 Hz) | 53.9 |

| 3-C=O | - | 193.3 |

| 4-H | 5.51 (s) | 97.1 |

| 5-OCH₃ | 3.64 (s) | 55.5 |

| 6-CH₃ | 2.28 (s) | 19.9 |

| Allyl-CH₂ | 4.60 (dd, J = 5.7, 1.5 Hz) | 65.4 |

| Allyl-CH | 5.94-5.81 (m) | 131.8 |

| Allyl-CH₂ | 5.32-5.18 (m) | 118.1 |

| Ester C=O | - | 170.8 |

Note: This data is for a related compound and serves as an example of the type of NMR information used for structural elucidation.

X-ray Diffraction Analysis for Absolute Configuration Determination

X-ray diffraction (XRD) analysis of a single crystal is the most definitive method for determining the absolute configuration of a chiral molecule. rsc.orgacs.org This technique provides a three-dimensional map of the electron density within the crystal, allowing for the precise determination of the spatial arrangement of all atoms.

To determine the absolute configuration of a chiral product derived from this compound, such as a specific enantiomer of Methyl 2-methyl-3-hydroxyhex-4-enoate, it would first be necessary to obtain a suitable single crystal. This can sometimes be challenging, and it may be necessary to derivatize the molecule to facilitate crystallization. Common derivatization strategies include the formation of salts with a chiral acid or base of known absolute configuration, or the introduction of a heavy atom to enhance the anomalous dispersion effect.

The absolute configuration is determined by analyzing the intensities of Bijvoet pairs of reflections, which are symmetry-related reflections that have slightly different intensities due to the anomalous scattering of X-rays by the atoms in a non-centrosymmetric crystal. The Flack parameter, derived from the refinement of the crystal structure, provides a reliable indicator of the correctness of the assigned absolute configuration. A Flack parameter close to zero for a given enantiomer confirms its absolute stereochemistry.

While no specific X-ray crystal structures of this compound or its direct reduction products are reported, the methodology is broadly applicable to this class of compounds. The successful application of XRD would provide unequivocal proof of the absolute stereochemistry at the C-2 and C-3 centers.

Applications of Methyl 2 Methyl 3 Oxohex 4 Enoate in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The unique combination of a β-ketoester system and a γ,δ-unsaturation allows Methyl 2-methyl-3-oxohex-4-enoate to participate in a wide array of chemical transformations. The β-ketoester moiety provides a site for enolate formation, alkylation, and condensation reactions, while the double bond can engage in cycloadditions, Michael additions, and other olefin-based transformations. This dual reactivity enables chemists to use this single molecule to construct complex carbon skeletons and introduce multiple stereocenters in a controlled manner, making it an efficient precursor for architecturally sophisticated molecules. Its application in forming intricate heterocyclic systems like fused pyrano-ketal-lactones and as a key intermediate in the synthesis of natural products underscores its importance as a versatile building block. nih.govresearchgate.net

Precursor to Structurally Diverse Heterocyclic Compounds

The functional group array of this compound makes it an ideal starting material for the synthesis of various heterocyclic structures. The ketone and ester functionalities can react with binucleophiles to form rings, while the unsaturation provides a handle for further cyclization strategies.

Synthesis of Substituted Cyclopentenones

Substituted cyclopentenones are core structures in many biologically active compounds, including prostaglandins (B1171923) and jasmonates. researchgate.netrsc.org Two powerful organometallic reactions, the Pauson-Khand reaction and the Nazarov cyclization, are primary methods for their synthesis, and the structure of this compound is highly relevant to these pathways.

The Pauson-Khand reaction is a [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone, typically using a cobalt-carbonyl complex. mdpi.comwikipedia.org The alkene component within this compound can participate in this reaction, allowing for the construction of a five-membered ring onto its existing framework. This reaction is a powerful tool for creating fused bicyclic systems and is widely used in the total synthesis of complex natural products. nih.govresearchgate.net

The Nazarov cyclization is a conrotatory 4π-electrocyclic reaction of a divinyl ketone, catalyzed by a Lewis or Brønsted acid, to produce a cyclopentenone. While not a divinyl ketone itself, this compound is a γ,δ-unsaturated β-ketoester, a class of compounds that can be readily converted into Nazarov substrates. The reaction is noted for its ability to set stereochemistry in a controlled manner, making it valuable for asymmetric synthesis. researchgate.net

Formation of Diazepane and Benzodiazepine Systems

Seven-membered heterocyclic rings like diazepanes and benzodiazepines are privileged structures in medicinal chemistry, known for their wide range of biological activities. nih.govijtsrd.com The synthesis of these systems often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a suitable diamine.

Benzodiazepines : The 1,5-benzodiazepine scaffold can be synthesized by the condensation reaction between an o-phenylenediamine (B120857) (OPDA) and a β-ketoester. researchgate.netnih.gov The reaction proceeds via the formation of an initial imine, followed by an intramolecular cyclization and dehydration. This compound, possessing the requisite β-ketoester functionality, can react with OPDA, typically under acidic catalysis, to yield a 2,3-dihydro-1H-1,5-benzodiazepine derivative. A variety of catalysts, including solid acids like H-MCM-22 or metal salts, can be employed to facilitate this transformation under mild conditions. nih.govnih.gov

Diazepanes : In a similar fashion, 1,4-diazepane derivatives can be prepared. The condensation of a compound like this compound with a 1,2-diamine such as ethylenediamine (B42938) provides a direct route to substituted tetrahydro-1H-1,4-diazepines. nih.gov These reactions highlight the utility of the β-dicarbonyl character of the molecule in constructing these important heterocyclic systems. mdpi.com

Construction of Fused Pyrano-ketal-lactones and γ-Ylidene-butenolides

Recent research has demonstrated that α,β-unsaturated γ-ketoesters, a class to which this compound belongs, can undergo a remarkable Brønsted acid-promoted cascade reaction to form complex heterocyclic structures. nih.govjocpr.com When treated with methanesulfonic acid (MsOH), these substrates can follow two distinct reaction pathways depending on the geometry of the enol intermediate. ijtsrd.comresearchgate.net

Formation of γ-Ylidene-butenolides : One pathway involves an intramolecular trans-esterification of the Z-isomer of the ketoester, leading to the formation of bicyclic γ-ylidene-butenolides. nih.govmdpi.com

Formation of Fused Pyrano-ketal-lactones : A competing pathway involves a domino sequence of Michael addition, ketalization, and lactonization between two molecules of the ketoester. researchgate.net This diastereoselective dimerization and cyclodimerization cascade results in the formation of intricate fused pyrano-ketal-lactones, creating three new bonds and three contiguous stereocenters in a single step. nih.gov

This divergent synthesis provides rapid access to complex scaffolds related to bioactive natural products from simple, readily accessible starting materials like this compound. nih.gov

Strategic Intermediate in Total Synthesis

The functional and stereochemical complexity of natural products requires a logical and efficient synthetic plan. Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available precursors. This compound represents a strategic starting point for such analyses due to its inherent functionality.

Retrosynthetic Analysis for Natural Product Synthesis

The structural features of this compound make it a logical precursor in the retrosynthesis of important natural products, particularly the jasmonate family of plant hormones. researchgate.netrsc.org Jasmonic acid and its derivatives, such as methyl jasmonate, are characterized by a cyclopentanone (B42830) ring with two side chains.

A plausible retrosynthetic analysis for a jasmonate derivative can disconnect the target molecule to reveal a γ,δ-unsaturated β-ketoester as a key intermediate. For example, the synthesis of methyl jasmonate requires the formation of a cyclopentenone ring and the installation of two side chains. The carbon backbone and functional groups of this compound align well with a significant portion of the jasmonate structure.

A synthetic strategy could involve:

Intramolecular Cyclization : An intramolecular reaction, such as an aldol (B89426) condensation or a Michael addition, could form the five-membered ring. The β-ketoester functionality is ideal for generating the necessary enolate for such a cyclization. nih.gov

Side-Chain Manipulation : The existing double bond serves as a handle for introducing the second side chain, for instance, through selective reduction and subsequent elaboration. The Wittig reaction is a reliable method used in jasmonate synthesis to install the required cis-alkene in the side chain. rsc.org

This approach highlights how the inherent structure of this compound makes it a valuable synthon, providing the core functionalities needed for the efficient assembly of complex natural product targets. researchgate.net

Integration into Convergent and Linear Total Synthesis Schemes

This compound, a member of the versatile class of β,γ-unsaturated α-ketoesters, holds significant potential as a building block in both convergent and linear total synthesis strategies. Its unique structural array of functional groups—a reactive ketone, a Michael acceptor system, and an ester moiety—allows for a variety of chemical transformations crucial for the assembly of complex molecular architectures.

In linear synthesis , where a molecule is assembled in a step-by-step fashion, this compound can serve as a key intermediate. Its carbon-carbon double bond and carbonyl groups provide multiple reaction sites for sequential modifications. nih.gov For instance, the α-ketoester functionality can be a precursor for the stereoselective installation of hydroxyl groups or other functionalities through nucleophilic additions. The conjugated system is amenable to 1,4-addition reactions, such as the Friedel-Crafts reaction with indoles, to introduce complex substituents. nih.gov These sequential modifications allow for the gradual elaboration of the molecular framework, extending the carbon chain and introducing new stereocenters, which are fundamental steps in a linear synthetic approach.

In convergent synthesis , where complex fragments of a target molecule are synthesized independently and then coupled, this compound can act as a versatile linchpin. Its dicarbonyl motif allows for selective reactions at either carbonyl group, enabling the coupling of two different molecular fragments. For example, one carbonyl could be transformed into a leaving group while the other participates in a bond-forming reaction with another advanced intermediate. The ability of β,γ-unsaturated α-ketoesters to participate in various annulation reactions, such as [2+n] and [3+n] cycloadditions, further enhances their utility in convergent strategies by enabling the rapid construction of cyclic systems. nih.gov

While specific, documented total syntheses employing this compound are not extensively reported in publicly available literature, the reactivity profile of analogous β,γ-unsaturated α-ketoesters strongly supports its potential in such applications. The principles of its reactivity are well-established, making it a valuable, albeit perhaps underutilized, tool for synthetic chemists.

Development of Novel Platform Molecules based on α,β-Unsaturated Ketoester Scaffolds

The α,β-unsaturated ketoester scaffold, exemplified by molecules like this compound, serves as a privileged structure for the development of novel platform molecules in medicinal chemistry and materials science. These scaffolds are highly valued due to their inherent reactivity and the ability to readily generate molecular diversity.

The development of novel platform molecules from such scaffolds often involves leveraging the multiple reactive sites within the molecule. For instance, the α,β-unsaturated system is an excellent Michael acceptor, allowing for the introduction of a wide range of nucleophiles to create diverse libraries of compounds. This approach is fundamental in the discovery of new pharmacologically active agents.

Furthermore, the 1,2-dicarbonyl system within these ketoesters is a key feature that can be exploited. It can participate in a variety of cyclization and condensation reactions to form diverse heterocyclic systems, which are common motifs in many pharmaceuticals. For example, reactions with dinucleophiles can lead to the formation of various nitrogen-containing heterocycles. nih.gov The development of asymmetric catalytic systems for reactions involving β,γ-unsaturated α-ketoesters has been a significant area of research, allowing for the synthesis of enantiomerically enriched compounds with potential biological activity. nih.gov

The versatility of the α,β-unsaturated ketoester scaffold is further demonstrated by its use in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This strategy is highly efficient for generating molecular complexity from simple starting materials.

While the direct application of this compound as a platform molecule is not extensively detailed in the literature, the broader class of α,β-unsaturated ketoesters has been shown to be a valuable starting point for the synthesis of diverse molecular entities. The reactivity and functional group handles present in this compound make it an ideal candidate for such developmental studies.

Theoretical and Computational Studies of Methyl 2 Methyl 3 Oxohex 4 Enoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods can elucidate electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying relatively complex organic molecules. DFT calculations can be employed to optimize the molecular geometry of Methyl 2-methyl-3-oxohex-4-enoate, revealing bond lengths, bond angles, and dihedral angles for its most stable conformation.

One of the key applications of DFT in this context is the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. acs.orgacs.org

For a molecule like this compound, the HOMO is likely to be located on the C=C double bond and the enolate-like portion of the molecule, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be centered on the carbonyl groups and the β-carbon of the vinyl group, highlighting the sites susceptible to nucleophilic attack.

Conceptual DFT also provides reactivity indices, such as Fukui functions, which can predict the local reactivity of different atomic sites within the molecule. mdpi.comresearchgate.net For instance, in a study on various β-keto esters, DFT calculations were used to determine the sites most susceptible to nucleophilic and electrophilic attack by analyzing the condensed Fukui functions. mdpi.comresearchgate.net Similar calculations for this compound would allow for a quantitative prediction of its reactive sites.

Table 1: Representative Frontier Molecular Orbital Energies Calculated by DFT for a Generic β-Keto Ester

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Associated with electron-donating capability. |

| LUMO | -1.2 | Associated with electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical stability. |

Note: The values in this table are representative and based on typical DFT calculations for β-keto esters. They are intended for illustrative purposes only.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, though they are more computationally demanding than DFT.

High-level ab initio calculations, such as the G2(MP2) method, have been used to explore the stability of enols and enolates of carboxylic acid derivatives. acs.org Such studies provide precise data on thermochemical properties like heats of formation and reaction enthalpies. For this compound, ab initio calculations could be used to accurately determine the relative energies of its different tautomers (keto and enol forms) and the corresponding enolates, which are key intermediates in many of its reactions. acs.orgnih.gov These calculations are crucial for understanding the thermodynamics of reactions involving this compound.

Mechanistic Investigations through Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states and intermediates that are often difficult to observe experimentally.

By mapping the potential energy surface of a reaction, computational methods can identify the transition state (TS), which is the highest energy point along the reaction coordinate. The geometry and energetic properties of the TS provide critical information about the reaction mechanism. For reactions involving this compound, such as Michael additions or Claisen condensations, DFT calculations can be used to locate the transition state structures. cdnsciencepub.comlibretexts.org

For example, in the Michael addition of a nucleophile to the vinyl group, a transition state would be characterized by the partial formation of a new carbon-carbon bond and the delocalization of negative charge onto the keto-ester moiety. The vibrational frequency analysis of the calculated TS structure is essential; a genuine transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org

Once the reactants, products, intermediates, and transition states have been computationally identified, an energy profile for the reaction can be constructed. This profile plots the relative energy of the system as it progresses along the reaction coordinate, providing a visual representation of the reaction mechanism and its energetic barriers (activation energies).

For a multi-step reaction, the energy profile can help to determine the rate-determining step, which is the step with the highest activation energy. For instance, in a base-catalyzed reaction of this compound, the energy profile could clarify whether the initial deprotonation or the subsequent nucleophilic attack is the slower, rate-limiting step. cdnsciencepub.com

Table 2: Illustrative Energy Profile Data for a Michael Addition to a Vinyl Ketone

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.8 |

| Transition State 2 | +8.1 |

| Products | -20.5 |

Note: This data is hypothetical and serves to illustrate a typical energy profile for a Michael addition reaction as determined by computational methods.

This compound has multiple reactive sites, leading to potential issues of regioselectivity. For example, a nucleophile could attack either the carbonyl carbon of the ketone, the carbonyl carbon of the ester, or the β-carbon of the vinyl group. Computational modeling can predict the most likely site of attack by comparing the activation energies for the different possible reaction pathways. The pathway with the lowest activation energy will be the kinetically favored one. Studies on the chemoselective amination of β-keto amides have shown that the reaction outcome can be predicted by considering the stability of the intermediates and transition states. researchgate.net

Furthermore, the presence of a stereocenter at the 2-position and the potential for creating a new stereocenter during a reaction means that stereoselectivity is an important aspect of its chemistry. Computational models are instrumental in understanding and predicting the stereochemical outcome of reactions. By calculating the energies of the diastereomeric transition states leading to different stereoisomeric products, it is possible to predict which stereoisomer will be formed preferentially. For example, computational studies have been used to rationalize the stereoselectivity in the Michael addition of aldehydes to vinyl ketones catalyzed by chiral amines. nih.gov Similarly, DFT calculations have been employed to understand the stereochemical course of asymmetric reactions involving β-keto esters. mdpi.comnih.gov

Prediction of Spectroscopic Properties and Conformational Analysis

The theoretical and computational investigation of "this compound" provides profound insights into its structural and chemical nature. These studies are pivotal in predicting its spectroscopic characteristics and understanding its conformational flexibility, which are fundamental to its reactivity and interactions.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency analysis is a cornerstone of computational chemistry, offering a window into the molecular vibrations of a compound. For "this compound," these calculations are instrumental in interpreting and predicting its infrared (IR) and Raman spectra. The process typically begins with the optimization of the molecule's geometry to find a stable energy minimum. Following this, the calculation of the Hessian matrix, which comprises the second derivatives of energy with respect to atomic coordinates, is performed. Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes.

These calculated frequencies can be correlated with experimental spectra to assign specific vibrational modes to observed absorption bands. For "this compound," key vibrational modes of interest include the C=O stretching of the ketone and ester groups, the C=C stretching of the α,β-unsaturated system, and various C-H bending and stretching modes.

Theoretical calculations allow for the prediction of these frequencies with a reasonable degree of accuracy, typically within a few percent of experimental values when using appropriate levels of theory and basis sets. For instance, Density Functional Theory (DFT) methods, such as B3LYP, are commonly employed for their balance of accuracy and computational cost.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Ketone | C=O Stretch | 1720-1700 |

| Ester | C=O Stretch | 1750-1735 |

| Alkene | C=C Stretch | 1650-1600 |

| Ester | C-O Stretch | 1300-1000 |

| Methyl Group | C-H Stretch | 2960-2850 |

Note: The values in this table are illustrative and represent typical ranges for these functional groups. Actual calculated values would depend on the specific computational method and basis set used.

Molecular Dynamics Simulations for Conformational Landscapes

"this compound" possesses several rotatable single bonds, leading to a complex conformational landscape. Molecular dynamics (MD) simulations are a powerful computational tool to explore this landscape by simulating the atomic motions of the molecule over time. By solving Newton's equations of motion for the system, MD simulations can map out the potential energy surface and identify low-energy conformers and the transition states that connect them.

For this compound, key torsional angles that define its conformation include the rotation around the C2-C3 bond, the C4-C5 bond, and the ester group's C-O bond. MD simulations can reveal the preferred orientations of the methyl and ester groups relative to the main carbon chain and the planarity of the conjugated system.

A recent study on the design of β-keto esters with antibacterial activity utilized molecular dynamics simulations to understand the interactions of these molecules within biological systems. While not focused on "this compound" specifically, the methodology is directly applicable. Such simulations can provide insights into the dynamic behavior of the molecule, including the flexibility of the carbon chain and the solvent effects on its conformational preferences. The results of these simulations are often visualized through Ramachandran-like plots for specific dihedral angles, showing the probability of finding the molecule in a particular conformation.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors

The electronic structure of "this compound" governs its chemical reactivity. The analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its behavior in chemical reactions.

The HOMO represents the region of the molecule from which an electron is most likely to be donated, indicating its nucleophilic character. Conversely, the LUMO represents the region where an electron is most likely to be accepted, highlighting its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For "this compound," an α,β-unsaturated β-keto ester, the HOMO is typically localized over the C=C double bond and the oxygen atoms of the carbonyl groups, reflecting the presence of π electrons and lone pairs. The LUMO is generally distributed over the conjugated C=C-C=O system, indicating that this is the most likely site for nucleophilic attack. This is consistent with the known reactivity of α,β-unsaturated carbonyl compounds, which can undergo both 1,2-addition to the carbonyl carbon and 1,4-conjugate addition to the β-carbon.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated based on conceptual DFT. These descriptors provide quantitative measures of the molecule's reactivity.

Table 2: Illustrative Reactivity Descriptors for this compound

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Escaping tendency of electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to accept electrons. |

Computational studies on similar β-keto esters have shown that these reactivity indices can successfully predict the electrophilic and nucleophilic sites within the molecule and rationalize their observed chemical behavior. For instance, a higher electrophilicity index suggests a greater susceptibility to attack by nucleophiles. The local electrophilicity can also be calculated for each atom in the molecule to pinpoint the most reactive sites.

Future Research Directions and Perspectives for Methyl 2 Methyl 3 Oxohex 4 Enoate

Innovations in Asymmetric Catalysis and Biocatalysis

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. For Methyl 2-methyl-3-oxohex-4-enoate, the development of stereoselective transformations is a key area for future research.

Asymmetric Catalysis: Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of β-ketoesters. Future work will likely focus on the development of novel chiral organocatalysts, such as cinchona alkaloid derivatives, for the enantioselective transformation of this compound. A significant area of exploration will be the asymmetric peroxidation of the double bond, which can lead to chiral δ-peroxy-β-keto esters. These intermediates can be further transformed into valuable chiral building blocks like δ-hydroxy-β-keto esters.

| Catalyst Type | Potential Reaction | Envisioned Product | Significance |

| Chiral Phase-Transfer Catalysts | Asymmetric alkylation | α-Alkylated this compound | Introduction of a new stereocenter |

| Chiral Brønsted Acids | Asymmetric Michael addition | γ-Substituted chiral ketoesters | Formation of complex chiral structures |

| Cinchona Alkaloid Derivatives | Asymmetric peroxidation | Chiral δ-peroxy-β-keto esters | Access to novel chiral building blocks |

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysis. The use of biocatalysts such as lipases, ketoreductases, and aldolases presents a significant opportunity for the stereoselective synthesis of derivatives of this compound. Future research will likely involve the screening of new microbial sources for enzymes with novel activities and the genetic engineering of existing enzymes to enhance their selectivity and stability. For instance, genetically engineered baker's yeast (Saccharomyces cerevisiae) could be employed for the stereoselective reduction of the keto group. researchgate.netnih.gov Chemoenzymatic strategies, which combine the advantages of both chemical and biological catalysis, will also be a fruitful area of investigation.

Exploration of Novel Reactivities and Transformation Pathways

The inherent reactivity of the multiple functional groups in this compound opens the door to a wide array of chemical transformations. While the reactivity of α,β-unsaturated ketoesters has been well-explored, the unique electronic properties of the γ,δ-unsaturated system in the target molecule offer opportunities for discovering novel reaction pathways.

Future research will likely focus on:

Domino and Cascade Reactions: Designing one-pot reactions that sequentially functionalize multiple reactive sites of the molecule to rapidly build molecular complexity.

[n+m] Cycloadditions: Utilizing the double bond as a dienophile or a dipolarophile in various cycloaddition reactions to construct complex cyclic and heterocyclic scaffolds.

Palladium-Catalyzed Reactions: Exploring palladium-catalyzed reactions of the corresponding allylic ester to generate palladium enolates, which can then participate in a variety of transformations including aldol (B89426) condensations and Michael additions. nih.gov

Photochemical Transformations: Investigating the photochemical reactivity of the unsaturated system to access unique molecular architectures.

Design of Next-Generation Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly guiding synthetic strategies. For this compound, future research will be directed towards developing more sustainable and efficient synthetic methods.

Key areas of focus will include:

Use of Renewable Feedstocks: Exploring the synthesis of the molecule or its precursors from renewable resources, such as biomass-derived platform chemicals. The use of Meldrum's acid, which can be derived from renewable sources, in the synthesis of β-ketoesters is a promising approach. scripps.edu

Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Catalytic Processes: Emphasizing the use of catalytic methods, including biocatalysis and organocatalysis, over stoichiometric reagents to reduce environmental impact.

Alternative Reaction Media: Investigating the use of greener solvents, such as water, ionic liquids, or supercritical fluids, to replace traditional volatile organic compounds.

| Sustainability Aspect | Future Research Approach | Potential Benefit |

| Feedstock | Synthesis from biomass-derived chemicals | Reduced reliance on fossil fuels |

| Atom Economy | Development of cascade reactions | Minimized waste generation |

| Catalysis | Increased use of biocatalysts and organocatalysts | Milder reaction conditions, lower toxicity |

| Solvents | Application of aqueous or solvent-free systems | Reduced environmental pollution |

Synergistic Integration of Experimental and Computational Approaches

The combination of experimental and computational chemistry provides a powerful platform for understanding and predicting chemical reactivity. For this compound, a synergistic approach will be crucial for accelerating research and development.

Future research in this area will involve:

Mechanistic Elucidation: Using computational tools, such as Density Functional Theory (DFT), to model reaction pathways and transition states, thereby gaining a deeper understanding of reaction mechanisms. For instance, DFT studies can be employed to investigate the intricacies of Michael additions to unsaturated ketoesters. rsc.org

Catalyst Design: Employing molecular modeling and docking studies to design more efficient and selective catalysts for the transformation of the target molecule. This is particularly relevant for designing biocatalysts, where docking simulations can predict substrate binding and enantioselectivity. nih.gov

Prediction of Reactivity: Using computational methods to predict the reactivity of different sites within the molecule, guiding the design of new synthetic transformations.

Development of Advanced Materials and Functional Molecules from this compound Scaffolds

The versatile chemical nature of this compound makes it an attractive building block for the synthesis of a wide range of advanced materials and functional molecules.

Future research in this domain will explore:

Synthesis of Bioactive Heterocycles: Utilizing the compound as a precursor for the synthesis of complex heterocyclic compounds with potential biological activity. researchgate.net The β-ketoester functionality is a well-established synthon for the construction of various heterocyclic rings.

Development of Functional Polymers: Incorporating the molecule as a monomer or a functionalizing agent in polymer synthesis to create materials with tailored properties. The ketone and ester functionalities can be further modified to introduce specific properties to the polymer backbone. nih.gov

Creation of Novel Pharmaceutical Scaffolds: Using the molecule as a starting point for the development of new drug candidates. The ability to introduce chirality and diverse functional groups is particularly valuable in medicinal chemistry.

The exploration of these future research directions will undoubtedly unlock the full potential of this compound as a valuable tool in chemical synthesis and materials science, paving the way for innovations in catalysis, sustainable chemistry, and the development of novel functional molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-methyl-3-oxohex-4-enoate, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves Claisen or aldol condensation reactions, with ketone or ester precursors. Optimization requires varying catalysts (e.g., Lewis acids), temperature, and solvent polarity. For example, using anhydrous conditions and monitoring via thin-layer chromatography (TLC) to track intermediate formation. Reaction efficiency can be quantified using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to assess purity and yield .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify functional groups (e.g., the α,β-unsaturated ketone and ester moieties). DEPT-135 clarifies carbon hybridization.

- X-ray Crystallography : Programs like SHELX or ORTEP-III refine crystal structures, resolving bond lengths and angles. For example, SHELXL refines thermal displacement parameters to confirm molecular geometry.

- IR Spectroscopy : Confirms carbonyl stretching frequencies (~1700–1750 cm) for the ketone and ester groups .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound be resolved?

- Methodological Answer : Contradictions (e.g., disordered solvent molecules or twinning) require iterative refinement in SHELX . High-resolution data (d-spacing < 1.0 Å) improves accuracy. For twinned crystals, the Hooft parameter in SHELXL can model twin laws. Validate results using R-factor convergence and difference Fourier maps to avoid overfitting .

Q. What strategies are effective for analyzing hydrogen-bonding networks in this compound crystals?

- Methodological Answer : Graph set analysis (as per Etter’s formalism) categorizes hydrogen-bonding motifs (e.g., chains, rings). Software like Mercury (CCDC) visualizes interactions, while SHELXL refines H-atom positions. For example, identify donor-acceptor distances (< 2.5 Å) and angles (> 120°) to distinguish strong vs. weak bonds. This aids in predicting supramolecular assembly .

Q. How can this compound be utilized in enzyme inhibition studies?

- Methodological Answer : The α,β-unsaturated ketone moiety may act as a Michael acceptor for nucleophilic residues (e.g., cysteine in enzymes). Kinetic assays (e.g., IC determination) under physiological pH and temperature quantify inhibition. Use molecular docking (AutoDock Vina) to model binding poses, validated by mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.